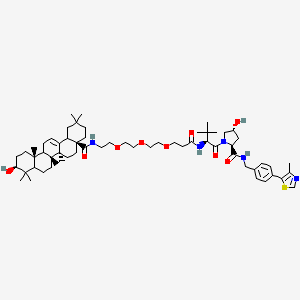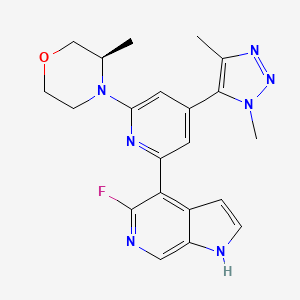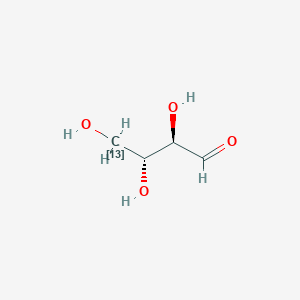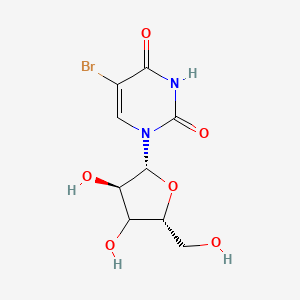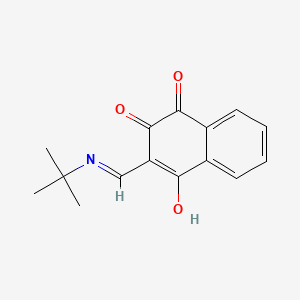
Anti-infective agent 6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anti-infective agent 6 is a compound used to combat infections caused by various microorganisms, including bacteria, fungi, viruses, and parasites. It is part of a broader class of anti-infective agents that are essential in the treatment and prevention of infectious diseases. These agents work by inhibiting the growth and proliferation of pathogenic microorganisms, thereby aiding in the recovery and maintenance of health.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of anti-infective agent 6 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes:
Step 1: Preparation of the core structure through a series of condensation reactions.
Step 2: Functionalization of the core structure by introducing various substituents using reagents such as halogens, alkyl groups, or hydroxyl groups.
Step 3: Purification and isolation of the final product using techniques like crystallization or chromatography.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency in large-scale production.
化学反应分析
Types of Reactions: Anti-infective agent 6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.
科学研究应用
Anti-infective agent 6 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in the study of microbial resistance and the development of new antimicrobial agents.
Medicine: Investigated for its potential therapeutic effects against various infectious diseases, including bacterial, viral, and fungal infections.
Industry: Utilized in the formulation of disinfectants, antiseptics, and preservatives to ensure the safety and longevity of products.
作用机制
The mechanism of action of anti-infective agent 6 involves targeting specific molecular pathways and structures within microorganisms. It may:
Inhibit Cell Wall Synthesis: By binding to enzymes involved in the synthesis of the cell wall, leading to cell lysis and death.
Disrupt Protein Synthesis: By interfering with ribosomal function, preventing the production of essential proteins.
Inhibit Nucleic Acid Synthesis: By targeting enzymes involved in DNA or RNA replication, leading to the inhibition of microbial growth and proliferation.
相似化合物的比较
Anti-infective agent 6 can be compared with other similar compounds, such as:
Penicillins: Beta-lactam antibiotics that inhibit cell wall synthesis.
Cephalosporins: Another class of beta-lactam antibiotics with a broader spectrum of activity.
Macrolides: Antibiotics that inhibit protein synthesis by binding to the ribosomal subunit.
Quinolones: Antibiotics that inhibit nucleic acid synthesis by targeting DNA gyrase and topoisomerase IV.
Uniqueness: this compound is unique in its specific molecular structure and mechanism of action, which may offer advantages in terms of efficacy, spectrum of activity, and resistance profile compared to other anti-infective agents.
属性
分子式 |
C15H15NO3 |
|---|---|
分子量 |
257.28 g/mol |
IUPAC 名称 |
3-(tert-butyliminomethyl)-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C15H15NO3/c1-15(2,3)16-8-11-12(17)9-6-4-5-7-10(9)13(18)14(11)19/h4-8,17H,1-3H3 |
InChI 键 |
LZMCTOKIXDZZPZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)N=CC1=C(C2=CC=CC=C2C(=O)C1=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


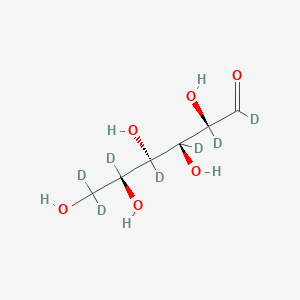
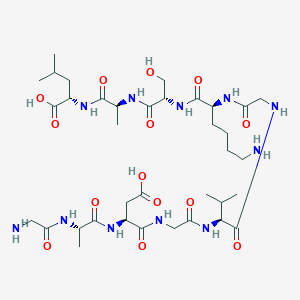

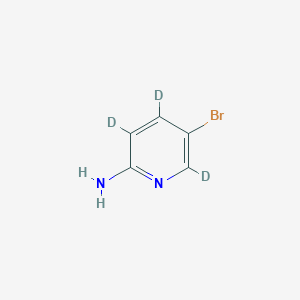
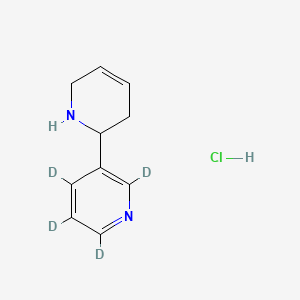
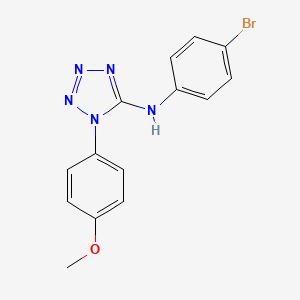
![(2R)-N-[(6-cyclohexylpyridin-3-yl)methyl]-N-(4-oxo-3H-quinazolin-7-yl)-1-(2,3,4,5,6-pentafluorophenyl)sulfonylazetidine-2-carboxamide](/img/structure/B12407335.png)
![1-[(2R,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12407341.png)

